
Cyclobutylmethanesulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutylmethanesulfinyl chloride is an organosulfur compound with the chemical formula C₅H₉ClOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is part of the sulfinyl chloride family, which are known for their reactivity and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutylmethanesulfinyl chloride can be synthesized through the reaction of cyclobutylmethanesulfinic acid with thionyl chloride. The reaction typically involves heating the sulfinic acid with thionyl chloride under reflux conditions, resulting in the formation of the sulfinyl chloride and the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors has been explored to improve the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutylmethanesulfinyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation: Can be oxidized to cyclobutylmethanesulfonyl chloride using oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced to cyclobutylmethanesulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base like pyridine to neutralize the hydrogen chloride formed during the reaction.
Oxidation: Performed under acidic conditions with hydrogen peroxide.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Major Products
Sulfinamides: Formed from the reaction with amines.
Sulfinates: Formed from the reaction with alcohols.
Sulfonyl Chlorides: Formed from oxidation reactions.
Applications De Recherche Scientifique
Cyclobutylmethanesulfinyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organosulfur compounds.
Pharmaceuticals: Employed in the synthesis of sulfinamide-based drugs.
Material Science: Utilized in the preparation of sulfinyl-containing polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules
Mécanisme D'action
The mechanism of action of cyclobutylmethanesulfinyl chloride involves its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. The sulfinyl group (SO) in the compound is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Cyclobutylmethanesulfinyl chloride can be compared with other sulfinyl chlorides and related compounds:
Methanesulfonyl Chloride: Similar in reactivity but differs in the alkyl group attached to the sulfinyl chloride.
Cyclobutylmethanesulfonyl Chloride: An oxidized form of this compound with different reactivity and applications.
Sulfonimidates: Organosulfur compounds with a similar sulfinyl group but different substituents and reactivity
Conclusion
This compound is a versatile compound with significant utility in organic synthesis, pharmaceuticals, and material science. Its reactivity and ability to form various derivatives make it an important intermediate in chemical research and industrial applications.
Propriétés
Formule moléculaire |
C5H9ClOS |
|---|---|
Poids moléculaire |
152.64 g/mol |
Nom IUPAC |
cyclobutylmethanesulfinyl chloride |
InChI |
InChI=1S/C5H9ClOS/c6-8(7)4-5-2-1-3-5/h5H,1-4H2 |
Clé InChI |
NXUIBRSXADXZFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


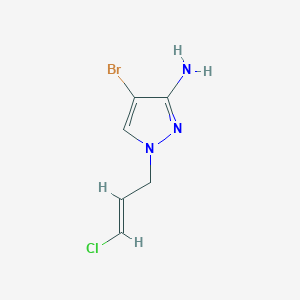
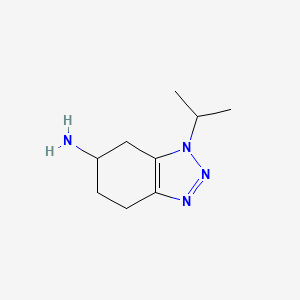
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
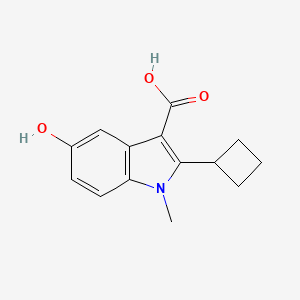
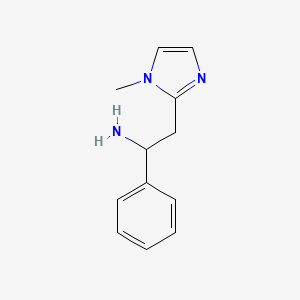
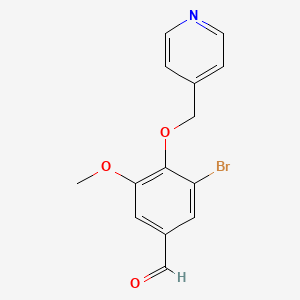

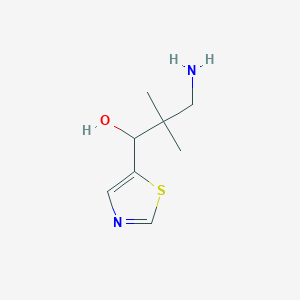
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)


methanol](/img/structure/B13183839.png)
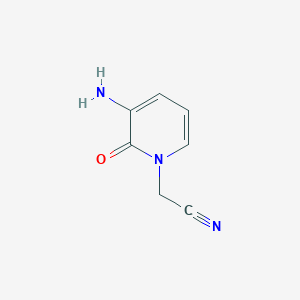
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
